molecular formula C6H9ClO2S B13460328 {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

Cat. No.: B13460328
M. Wt: 180.65 g/mol
InChI Key: GXCMLLUFEUPDAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the strained bicyclo[1.1.1]pentane framework .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions often yield sulfonamide, sulfonate ester, and sulfonate thioester derivatives .

Scientific Research Applications

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the highly strained bicyclo[1.1.1]pentane framework and the reactive sulfonyl chloride group. This combination makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and structural features compared to other similar compounds .

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2

InChI Key

GXCMLLUFEUPDAI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CS(=O)(=O)Cl

Origin of Product

United States

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